BENGHE Foundational & Exploratory

Check Availability & Pricing

Topic: Key Reactions Involving the Formyl
Group on an Azepane Ring

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-Boc-4-formyl-azepane

Cat. No.: B1376660

Abstract

The seven-membered azepane ring is a significant structural motif in a wide array of bioactive
molecules and natural products, prized for its conformational flexibility and three-dimensional
character.[1][2] When functionalized with a formyl group, the azepane scaffold is transformed
into a versatile synthetic intermediate, opening a gateway to diverse molecular architectures.
This guide provides a detailed exploration of the core chemical transformations involving the
formyl group on an azepane ring. We delve into the mechanistic underpinnings, field-proven
experimental protocols, and strategic applications of key reactions, including reductive
amination, Wittig olefination, Grignard additions, oxidation, and aldol condensations. This
document is intended to serve as a practical resource for researchers in organic synthesis and
medicinal chemistry, facilitating the strategic design and execution of synthetic routes for novel
drug candidates.[3]

Introduction: The Azepane Scaffold and the
Versatile Formyl Handle

In the landscape of modern drug discovery, the exploration of novel chemical space is
paramount.[4][5] Saturated heterocycles are foundational building blocks, and among them, the
azepane ring has emerged as a "privileged scaffold.” Its non-planar structure provides access
to diverse spatial arrangements, which is crucial for optimizing interactions with biological
targets. The introduction of a formyl group (-CHO), either on the nitrogen (N-formyl) or a carbon
atom of the ring (C-formyl), imparts significant synthetic potential. The aldehyde functionality is
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a linchpin for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions,
allowing for controlled and predictable molecular elaboration.

This guide focuses on the principal reactions that leverage the electrophilic nature of the formyl
carbon and the acidity of its a-protons (in C-formyl systems), providing chemists with a robust
toolkit for analog synthesis and lead optimization.

Core Transformations of the Formyl-Azepane Moiety

The reactivity of the formyl group can be harnessed through several high-yield and reliable
transformations. Below, we detail the most impactful of these reactions.

Reductive Amination: A Gateway to Novel Amine
Derivatives

Reductive amination is arguably one of the most vital reactions in medicinal chemistry for
forming C-N bonds.[6] It allows for the direct conversion of the formyl group into a primary,
secondary, or tertiary amine, providing a straightforward method to introduce a vast array of
functional groups and build libraries for structure-activity relationship (SAR) studies. The
reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in
situ by a hydride reagent.[7][8]

Causality and Mechanistic Insight: The choice of reducing agent is critical. Mild hydride donors
like sodium triacetoxyborohydride (NaBH(OACc)3) or sodium cyanoborohydride (NaBHsCN) are
preferred because they are selective for the protonated iminium intermediate over the starting
aldehyde, minimizing the side reaction of aldehyde reduction to an alcohol.[7] Catalytic
hydrogenation over a metal catalyst like Palladium on carbon (Pd/C) is a greener alternative,
though it may be less tolerant of certain functional groups.[9]

Experimental Protocol: Reductive Amination of N-Azepane-4-carbaldehyde

o Setup: To a solution of N-Boc-azepane-4-carbaldehyde (1.0 eq) in dichloromethane (DCM,
0.1 M), add the desired primary or secondary amine (1.1 eq).

e Imine Formation: Stir the mixture at room temperature for 1-2 hours. Acetic acid (0.1 eq) can
be added to catalyze imine formation, particularly for less nucleophilic amines.
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e Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)s, 1.5 eq) portion-wise to the
mixture. Caution: Gas evolution may occur.

e Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC
or LC-MS until the starting material is consumed.

o Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of
sodium bicarbonate (NaHCOs). Separate the organic layer, and extract the aqueous layer
with DCM (2 x 20 mL).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate (NazS0Oa), filter,
and concentrate under reduced pressure. Purify the crude product by flash column
chromatography on silica gel.

Diagram: Reductive Amination Workflow

© 2025 BenchChem. All rights reserved. 3/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1376660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Reactants

Gormyl-Azepane) R1R2-NH

Reaction Steps

y

Mix in Solvent
(e.g., DCM)

Imine/Iminium
Formation
(Acid catalyst optional)

(e.g., NaBH(OACc)3)

Stir at RT

Work-up v& Product

G\dd Reducing Agent

[Quench (aq. NaHCOSD

Extract & Dry

Gurify (ChromatographyD

Click to download full resolution via product page

Caption: General workflow for the reductive amination of a formyl-azepane.
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Wittig Reaction: Stereoselective Alkene Synthesis

The Wittig reaction is a powerful and reliable method for converting aldehydes and ketones into
alkenes.[10][11] For the formyl-azepane scaffold, this reaction enables the installation of a
carbon-carbon double bond with excellent regiocontrol, as the new bond forms precisely where
the carbonyl group was located.[12][13] This is invaluable for creating vinyl-substituted
azepanes or for extending carbon chains.

Causality and Mechanistic Insight: The reaction involves a phosphonium ylide (Wittig reagent)
attacking the electrophilic aldehyde carbon.[14] This leads to a zwitterionic betaine
intermediate, which collapses to a four-membered oxaphosphetane ring. This ring then
fragments to yield the final alkene and a highly stable triphenylphosphine oxide byproduct, the
formation of which is the thermodynamic driving force for the reaction.[12][14] The
stereochemical outcome (E vs. Z alkene) is heavily dependent on the nature of the ylide:

» Non-stabilized ylides (e.g., R=alkyl) typically react quickly and irreversibly to form the Z-
alkene.[10][14]

o Stabilized ylides (e.g., R=ester, ketone) are less reactive, allowing for equilibration of
intermediates to favor the thermodynamically more stable E-alkene.[10][14]

Experimental Protocol: Wittig Olefination of N-Formylazepane

e Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar),
suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF,
0.2 M). Cool the suspension to 0 °C in an ice bath.

o Deprotonation: Add n-butyllithium (n-BulLi, 1.05 eq, as a solution in hexanes) dropwise. The
solution will typically turn a deep red or orange color, indicating ylide formation. Allow the
mixture to warm to room temperature and stir for 1 hour.

» Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of N-
formylazepane (1.0 eq) in anhydrous THF dropwise.

o Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor
the reaction by TLC or LC-MS.
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» Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride
(NHa4Cl). Extract the mixture with diethyl ether or ethyl acetate (3 x 25 mL).

 Purification: Combine the organic layers, wash with brine, dry over NazSOa4, and concentrate.
The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation
from a nonpolar solvent (e.g., hexanes/ether mixture). Purify the desired alkene by flash
column chromatography.

Diagram: Wittig Reaction Mechanism
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Caption: Simplified mechanism of the Wittig reaction.

Grignard Reaction: C-C Bond Formation to Secondary
Alcohols
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The addition of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li)
reagents, to the formyl group is a fundamental method for forming carbon-carbon bonds.[15]
This reaction converts the aldehyde into a secondary alcohol, introducing a new alkyl, aryl, or
vinyl substituent and creating a new stereocenter.[15]

Causality and Mechanistic Insight: The Grignard reagent contains a highly polarized carbon-
magnesium bond, rendering the carbon atom strongly nucleophilic. This nucleophile readily
attacks the electrophilic carbonyl carbon of the formyl-azepane. The reaction proceeds via a
nucleophilic addition mechanism, forming a magnesium alkoxide intermediate, which is then
protonated during aqueous work-up to yield the secondary alcohol.[15]

Experimental Protocol: Grignard Addition to N-Azepane-3-carbaldehyde

e Setup: In a flame-dried flask under an inert atmosphere, add a solution of N-Boc-azepane-3-
carbaldehyde (1.0 eq) in anhydrous THF (0.1 M). Cool the solution to 0 °C.

o Addition: Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq, as a solution in
THF/ether) dropwise via syringe, maintaining the temperature below 5 °C.

» Reaction: Stir the reaction at 0 °C for 1-3 hours. Monitor completion by TLC.

o Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated
agueous solution of NH4Cl at O °C.

o Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers and extract
the aqueous phase with ethyl acetate (2 x 20 mL).

 Purification: Combine the organic layers, wash with brine, dry over Na2SOa, filter, and
concentrate. Purify the resulting secondary alcohol by flash column chromatography.

Oxidation to Carboxylic Acids

The oxidation of the formyl group to a carboxylic acid is a critical transformation that introduces
a highly versatile functional group. The resulting azepane-carboxylic acid can be used in amide
coupling reactions, esterifications, or serve as a key pharmacophore to improve solubility or
engage in hydrogen bonding with a target protein.
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Causality and Mechanistic Insight: Numerous reagents can effect this transformation. The
Pinnick oxidation, using sodium chlorite (NaClO:z) buffered with a phosphate salt and a chlorine
scavenger like 2-methyl-2-butene, is exceptionally mild and highly selective for aldehydes,
tolerating a wide range of other functional groups. The reaction proceeds via the formation of
chlorous acid, which oxidizes the aldehyde hydrate to the carboxylic acid.

Experimental Protocol: Pinnick Oxidation of an Azepane Carbaldehyde

Setup: Dissolve the azepane carbaldehyde (1.0 eq) in a mixture of tert-butanol and water
(4:1, 0.2 M). Add 2-methyl-2-butene (4.0 eq).

o Buffer: Prepare a solution of sodium dihydrogen phosphate (NaH2POa4, 1.5 eq) in water and
add it to the reaction mixture.

o Oxidant: Prepare a solution of sodium chlorite (NaClOz, 1.5 eq, 80% technical grade) in
water. Add this solution dropwise to the reaction mixture at room temperature. Note: The
reaction is exothermic.

e Reaction: Stir vigorously for 4-8 hours at room temperature. Monitor by LC-MS.

o Work-up: Quench the reaction with a saturated aqueous solution of sodium sulfite (NazSOs3).
Acidify the mixture to pH 3-4 with 1 M HCI.

o Extraction: Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers,
wash with brine, dry over Na2SOa4, and concentrate to yield the carboxylic acid, which can be
purified by crystallization or chromatography.

Aldol Condensation: Strategic C-C Bond Formation

For C-formylazepanes possessing a-hydrogens, the aldol reaction provides a powerful route for
C-C bond formation.[16] In a "crossed" aldol condensation, the formyl-azepane, which lacks a-
hydrogens (like N-formylazepane) or is a highly reactive aldehyde, can serve as an excellent
electrophilic partner for an enolate derived from another ketone or aldehyde.[17][18] The
reaction first forms a -hydroxy carbonyl adduct (aldol addition), which can then be dehydrated,
often with heat, to yield an a,3-unsaturated carbonyl compound (aldol condensation).[16][18]

© 2025 BenchChem. All rights reserved. 8/15 Tech Support


https://en.wikipedia.org/wiki/Aldol_condensation
https://www.khanacademy.org/science/organic-chemistry/ochem-alpha-carbon-chemistry/aldol-condensation-jay/v/aldol-condensation
https://www.masterorganicchemistry.com/2022/04/14/aldol-addition-and-condensation/
https://en.wikipedia.org/wiki/Aldol_condensation
https://www.masterorganicchemistry.com/2022/04/14/aldol-addition-and-condensation/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1376660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Causality and Mechanistic Insight: Under basic conditions, a base abstracts an a-proton from a
carbonyl compound to form a nucleophilic enolate.[17] This enolate then attacks the
electrophilic carbonyl of the formyl-azepane. The resulting alkoxide is protonated to give the
aldol addition product. If the reaction is heated, the base will then abstract an a-proton from the
aldol adduct, and the resulting enolate eliminates a hydroxide ion to form the conjugated
system.[16]

Diagram: Base-Catalyzed Aldol Condensation Mechanism
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Caption: Mechanism for a crossed aldol condensation.
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Summary of Key Transformations

The reactions discussed provide a versatile set of tools for modifying the formyl-azepane core.

The table below summarizes these key transformations.

Key
Reaction Bond Formed Key Reagents Product Type Consideration
s
Mild conditions,
) NaBH(OAC)s, ) )
Reductive ) high functional
o C-N NaBHsCN, Amine
Amination group tolerance.
H2/Pd-C
[9]
] Stereochemistry
Phosphonium
o ] ] (E/Z) depends on
Wittig Reaction Cc=C Ylide, Strong Alkene ] -
i ylide stability.[10]
Base (n-BuLi)
[14]
Anhydrous
) conditions are
Grignard ] Secondary N
] C-C R-MgX, R-Li critical; creates a
Reaction Alcohol
new
stereocenter.[15]
Pinnick oxidation
S NaClOz, KMnOa, ] ) (NaClOy2) is very
Oxidation C-O Carboxylic Acid )
CrOs mild and
selective.
Requires an
enolizable
Aldol c.c Base (NaOH) or a,B-Unsaturated partner; heat
Condensation Acid, Heat Carbonyl promotes
condensation.
[16][18]
Conclusion and Outlook
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The formyl group is a powerful and versatile functional handle on the azepane scaffold. The
reactions detailed in this guide—reductive amination, olefination, organometallic addition,
oxidation, and condensation—represent the cornerstone transformations for elaborating this
privileged core structure. A thorough understanding of their mechanisms and careful selection
of reaction conditions empower chemists to strategically navigate complex synthetic pathways.
For professionals in drug development, mastery of this chemistry is essential for generating
diverse compound libraries, optimizing lead candidates, and ultimately accelerating the
discovery of new therapeutics.[3][4]

References

» Wittig Reaction. Organic Chemistry Portal. [Link]

e Grignard Reaction. Organic Chemistry Portal. [Link]
o Wittig reaction. Wikipedia. [Link]

o Synthesis of Functionalized Azepines via Cu(l)-Catalyzed Tandem Amination/Cyclization
Reaction of Fluorinated Allenynes. PubMed Central. [Link]

 Aldol condensation. Wikipedia. [Link]

e Synthesis and reactions of Seven membered heterocycle-Azepines. Slideshare. [Link]
e The Wittig Reaction. Chemistry LibreTexts. [Link]

e The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

o Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic
Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

e Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]
» Aldol condensation (video). Khan Academy. [Link]

* A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic
Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

© 2025 BenchChem. All rights reserved. 11/15 Tech Support


https://pubmed.ncbi.nlm.nih.gov/38273027/
https://pubmed.ncbi.nlm.nih.gov/23726890/
https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm
https://www.organic-chemistry.org/namedreactions/grignard-reaction.shtm
https://en.wikipedia.org/wiki/Wittig_reaction
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9416787/
https://en.wikipedia.org/wiki/Aldol_condensation
https://www.slideshare.net/mobile/DrKSG/synthesis-and-reactions-of-seven-membered-heterocycle-azepines
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carbonyl_Alpha-Substitution_Reactions/20.10%3A_The_Wittig_Reaction
https://www.masterorganicchemistry.com/2018/02/06/the-wittig-reaction/
https://www.researchgate.net/publication/351614741_A_Review_on_Synthesis_Reactions_and_Biological_Properties_of_Seven_Member_Heterocyclic_Compounds_Azepine_Azepane_Azepinone
https://www.acsgcipr.org/guide-to-reagent-selection/reductive-amination/
https://www.khanacademy.org/science/organic-chemistry/alpha-carbon-chemistry/aldol-condensation/v/aldol-condensation
https://www.researchgate.net/publication/351614741_A_Review_on_Synthesis_Reactions_and_Biological_Properties_of_Seven_Member_Heterocyclic_Compounds_Azepine_Azepane_Azepinone/figures?lo=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1376660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature
Chemistry. [Link]

Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

Literature reports on N-formylation of amines exploiting reductive functionalization of CO2
using NaBH4. ResearchGate. [Link]

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
MDPI. [Link]

Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]

N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination
of biomass-derived feedstocks. Pure. [Link]

Preparation of N-formyl morpholine, N-formyl piperazine and their homologues.

N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. MDPI. [Link]

Oxidation of n-formyl methionyl chemotactic peptide by human neutrophils. PubMed. [Link]

Aldol Condensation Reaction Shortcut by Leah4sci. YouTube. [Link]

Retro-aldol and retrosynthesis (video). Khan Academy. [Link]

The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on
reaction characteristics and mechanism. SpringerLink. [Link]

Chemical oxidation and metabolism of N-methyl-N-formylhydrazine. Evidence for diazenium
and radical intermediates. PubMed. [Link]

Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. MDPI. [Link]

Fast, Economic, and Green Synthesis of N-Formylated Benzotriazoles. ResearchGate. [Link]

Stereoselective Grignard additions to N-formyl hydrazone: A concise synthesis of NoxafilR
side chain and a synthesis of Noxafil R. ResearchGate. [Link]

© 2025 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.nature.com/articles/s41557-023-01429-1
https://www.masterorganicchemistry.com/2022/04/14/aldol-addition-and-condensation-reactions/
https://www.researchgate.net/figure/Literature-reports-on-N-formylation-of-amines-exploiting-reductive-functionalization-of-CO2_tbl1_353298751
https://www.mdpi.com/1420-3049/28/3/1330
https://www.youtube.com/watch?v=0k-p2S0gx2M
https://dspace.library.uu.nl/handle/1874/380727
https://www.mdpi.com/1420-3049/27/17/5450
https://pubmed.ncbi.nlm.nih.gov/6304418/
https://www.youtube.com/watch?v=iG-2I3y-1gQ
https://www.khanacademy.org/science/organic-chemistry/alpha-carbon-chemistry/aldol-condensation/v/retro-aldol-and-retrosynthesis
https://link.springer.com/article/10.1007/s00706-024-03185-3
https://pubmed.ncbi.nlm.nih.gov/1999305/
https://www.mdpi.com/1420-3049/27/15/4996
https://www.researchgate.net/publication/372990616_Fast_Economic_and_Green_Synthesis_of_N-Formylated_Benzotriazoles
https://www.researchgate.net/publication/231165449_Stereoselective_Grignard_additions_to_N-formyl_hydrazone_A_concise_synthesis_of_NoxafilR_side_chain_and_a_synthesis_of_Noxafil_R
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1376660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Proposed mechanism for the reductive N-formylation of nitroarenes... ResearchGate. [Link]

¢ Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. RSC
Publishing. [Link]

» Photocatalytic N-formylation of amines via a reductive quenching cycle in the presence of air.
Semantic Scholar. [Link]

e The Action of Primary Grignard Reagents on /-Butylacetyl Chloride.
ElectronicsAndBooks.com. [Link]

e Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

» Model-based drug discovery: implementation and impact. PubMed. [Link]

o MolProphet: A One-Stop, General Purpose, and Al-Based Platform for the Early Stages of
Drug Discovery. PubMed Central. [Link]

o Anovel oxidation of the carcinogen N-hydroxy-N-2-fluorenylacetamide catalyzed by
peroxidase/H202/Br-. PubMed. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Synthesis of Functionalized Azepines via Cu(l)-Catalyzed Tandem Amination/Cyclization
Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes -
PubMed [pubmed.nchbi.nlm.nih.gov]

4. Model-based drug discovery: implementation and impact - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://www.researchgate.net/figure/a-Proposed-mechanism-for-the-reductive-N-formylation-of-nitroarenes-b-Plausible_fig7_349400263
https://pubs.rsc.org/en/content/articlelanding/2021/gc/d1gc02293j
https://www.semanticscholar.org/paper/Photocatalytic-N-formylation-of-amines-via-a-cycle-Ghosh-Das/a1075c324e937d2f33f631945f65a1216503b41d
https://www.electronicsandbooks.com/eab1/manual/repository/acs/jacsat/1939/61/1589.pdf
https://www.organic-chemistry.org/synthesis/cyclopropanes.shtm
https://pubmed.ncbi.nlm.nih.gov/25500010/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10500115/
https://pubmed.ncbi.nlm.nih.gov/3928135/
https://www.benchchem.com/product/b1376660?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9416787/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9416787/
https://www.researchgate.net/publication/348246884_Review_on_Synthesis_Reactions_and_Biological_Properties_of_Seven_Member_Heterocyclic_Compounds_Azepine_Azepane_Azepinone
https://pubmed.ncbi.nlm.nih.gov/38273027/
https://pubmed.ncbi.nlm.nih.gov/38273027/
https://pubmed.ncbi.nlm.nih.gov/23726890/
https://pubmed.ncbi.nlm.nih.gov/23726890/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1376660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

5. MolProphet: A One-Stop, General Purpose, and Al-Based Platform for the Early Stages of
Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

6. mdpi.com [mdpi.com]
7. youtube.com [youtube.com]

8. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on
reaction characteristics and mechanism - PMC [pmc.ncbi.nim.nih.gov]

9. Reductive Amination — ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
10. Wittig reaction - Wikipedia [en.wikipedia.org]

11. chem.libretexts.org [chem.libretexts.org]

12. alfa-chemistry.com [alfa-chemistry.com]

13. masterorganicchemistry.com [masterorganicchemistry.com]

14. Wittig Reaction [organic-chemistry.org]

15. Grignard Reaction [organic-chemistry.org]

16. Aldol condensation - Wikipedia [en.wikipedia.org]

17. Khan Academy [khanacademy.org]

18. masterorganicchemistry.com [masterorganicchemistry.com]

To cite this document: BenchChem. [Topic: Key Reactions Involving the Formyl Group on an
Azepane Ring]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1376660#key-reactions-involving-the-formyl-group-
on-an-azepane-ring]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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